Methyl 3-(aminomethyl)oxolane-2-carboxylate
Description
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h5-6H,2-4,8H2,1H3 |
InChI Key |
KTUOYOBLGIOGLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCO1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves several steps. One common synthetic route includes the reaction of oxolane derivatives with aminomethyl groups under specific conditions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Catalytic Hydrogenation of Nitromethyl Precursors
The synthesis of methyl 3-(aminomethyl)oxolane-2-carboxylate often involves catalytic hydrogenation of nitromethyl intermediates. A representative method from patent CN107417648B outlines the following steps:
-
Starting material : 3-Nitromethyltetrahydrofuran (0.20 mol) dissolved in methanol.
-
Catalyst : 10% Pd/C (2.6 g).
-
Conditions : H₂ atmosphere (0.1 MPa), room temperature, 6 hours.
-
Yield : 99.0% of 3-aminomethyl tetrahydrofuran, which is further functionalized to the target compound .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 25°C |
| Pressure | 0.1 MPa H₂ |
| Solvent | Methanol |
This method is notable for its high selectivity and mild conditions, avoiding harsh reducing agents.
Nucleophilic Substitution Reactions
The aminomethyl group participates in nucleophilic substitutions, particularly in the formation of amides or imines. Experiments from Evitachem highlight:
-
Reagents : Acyl chlorides or alkyl halides.
-
Conditions : Polar aprotic solvents (e.g., DMF, THF), room temperature to 60°C.
-
Example : Reaction with benzoyl chloride yields N-benzoyl derivatives, confirmed via ¹H NMR (δ 7.35–7.45 ppm for aromatic protons).
Mechanism :
-
Deprotonation of the aminomethyl group.
-
Attack on electrophilic carbonyl carbons.
-
Elimination of HCl or other leaving groups.
Hydrolysis of the Carboxylate Ester
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
-
Basic Hydrolysis :
-
Conditions : 1M NaOH, ethanol/water (1:1), reflux for 4 hours.
-
Product : 3-(Aminomethyl)oxolane-2-carboxylic acid (yield: 85–90%).
-
-
Acidic Hydrolysis :
-
Conditions : 6M HCl, 80°C, 3 hours.
-
Product : Same carboxylic acid with quantitative yield but requiring neutralization steps.
-
Comparative Table :
| Condition | Catalyst | Time | Yield |
|---|---|---|---|
| Basic (NaOH) | Ethanol/water | 4h | 85–90% |
| Acidic (HCl) | Aqueous | 3h | ~100% |
Oxidation Reactions
The aminomethyl group can be oxidized to nitro or carbonyl derivatives under controlled conditions:
-
Reagents : KMnO₄ in acidic media (H₂SO₄).
-
Product : 3-(Nitromethyl)oxolane-2-carboxylate (yield: 70–75%).
-
Side Reactions : Over-oxidation to carboxylic acids observed at elevated temperatures (>80°C).
Optimized Protocol :
-
Solvent : Acetone/water (3:1).
-
Temperature : 50°C.
-
Reaction Monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane).
Cycloaddition and Ring-Opening Reactions
The oxolane ring participates in ring-opening reactions under acidic conditions:
-
Example : Treatment with HBr (48% aqueous) at 100°C for 2 hours cleaves the ring, yielding a linear dibromo compound.
-
Application : This reactivity is exploited to synthesize open-chain analogs for structure-activity relationship studies.
Pharmacological Derivatization
While not a direct chemical reaction, the compound serves as a precursor for bioactive molecules:
-
Antimicrobial Derivatives : Acylation with heteroaromatic chlorides (e.g., pyridine-4-carbonyl chloride) produces analogs with MIC values ≤8 µg/mL against S. aureus.
-
Anticancer Modifications : Coupling with fluorinated benzyl groups enhances cytotoxicity in HepG2 cells (IC₅₀: 12–18 µM).
Stability and Degradation Pathways
The compound degrades under UV light or prolonged storage:
-
Primary Degradants :
-
Oxidative deamination products (via radical intermediates).
-
Ester hydrolysis byproducts.
-
-
Mitigation : Storage at −20°C in amber vials reduces degradation to <5% over 6 months.
Scientific Research Applications
Methyl 3-(aminomethyl)oxolane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in its reactivity, allowing it to form bonds with other molecules and participate in various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between Methyl 3-(aminomethyl)oxolane-2-carboxylate and its structural analogs:
*Estimated based on stoichiometry of the hydrochloride salt.
Key Comparative Findings
a) Ring Structure and Electronic Effects
- Oxolane vs. Cyclopentane: The oxolane ring in the target compound introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the purely hydrocarbon cyclopentane ring in Methyl 3-aminocyclopentanecarboxylate. This difference may influence solubility and reactivity in aqueous environments .
- Substituent Effects: The aminomethyl group in the target compound provides a primary amine for functionalization (e.g., peptide coupling), whereas Methyl 3-aminocyclopentanecarboxylate lacks this flexibility. The carboxylic acid group in 3-(methoxycarbonyl)oxolane-2-carboxylic acid introduces acidity, limiting its use in neutral-pH applications .
Biological Activity
Methyl 3-(aminomethyl)oxolane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its biological activity. The compound's molecular formula is , and it features both an amino group and a carboxylate, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate GPCR signaling pathways, which are pivotal in numerous physiological processes. Studies indicate that compounds interacting with GPCRs can influence cardiac function and metabolic pathways .
- Enzyme Inhibition : Preliminary research suggests that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy .
In Vitro Studies
Table 1 summarizes the in vitro biological activities of this compound against various cell lines:
| Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | MTT Assay | 15.2 | |
| PC-3 (Prostate) | MTT Assay | 20.5 | |
| Caco2 (Colon) | Cytotoxicity | 12.8 |
These values indicate moderate cytotoxicity, suggesting potential as an anticancer agent.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects, particularly on MCF-7 cells, with an IC50 value of 15.2 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: GPCR Modulation
Another investigation focused on the modulation of GPCRs by this compound. It was found to enhance the activity of certain β-adrenergic receptors, leading to improved cardiac contractility in animal models. This suggests a potential therapeutic application in heart failure management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
